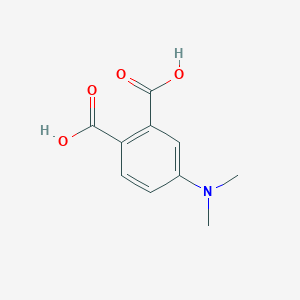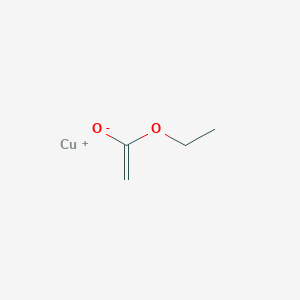
Copper(1+) (ethoxycarbonyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) (ethoxycarbonyl)methanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to an ethoxycarbonyl group and a methanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+) (ethoxycarbonyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with ethyl chloroformate and sodium methanide in an organic solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These methods often involve the use of copper(I) salts and organic reagents under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+) (ethoxycarbonyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethoxycarbonyl and methanide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and Grignard reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper derivatives .
Aplicaciones Científicas De Investigación
Copper(1+) (ethoxycarbonyl)methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s potential as a catalyst in biochemical reactions is being explored.
Medicine: Research is ongoing into its use in drug development and delivery systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Copper(1+) (ethoxycarbonyl)methanide exerts its effects involves the copper(I) ion acting as a Lewis acid, facilitating various chemical transformations. The ethoxycarbonyl and methanide groups can participate in nucleophilic and electrophilic reactions, respectively. The copper ion can also interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) acetylide: Similar in that it contains a copper(I) ion, but differs in its organic ligands.
Copper(I) cyanide: Another copper(I) compound with different reactivity and applications.
Copper(I) thiolate: Features a copper(I) ion bonded to sulfur-containing ligands.
Propiedades
Número CAS |
35756-99-1 |
|---|---|
Fórmula molecular |
C4H7CuO2 |
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
copper(1+);1-ethoxyethenolate |
InChI |
InChI=1S/C4H8O2.Cu/c1-3-6-4(2)5;/h5H,2-3H2,1H3;/q;+1/p-1 |
Clave InChI |
LLQLDQFMBIYMOQ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=C)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


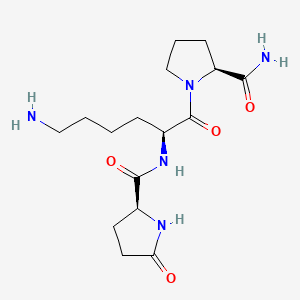
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
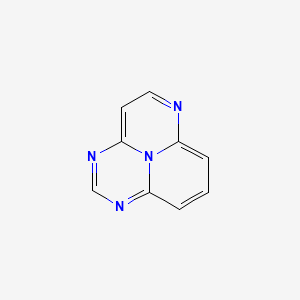
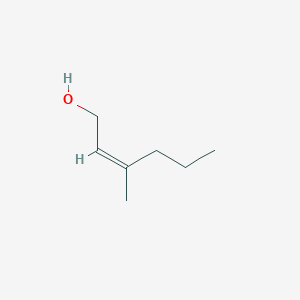
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
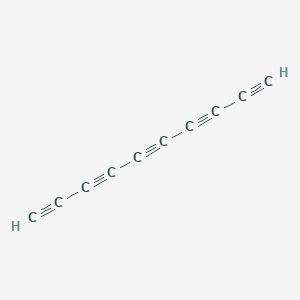
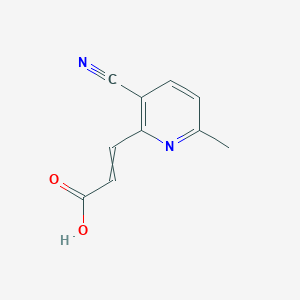
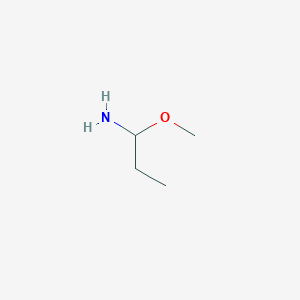
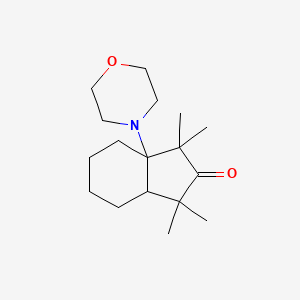
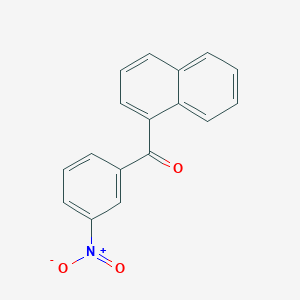

![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
